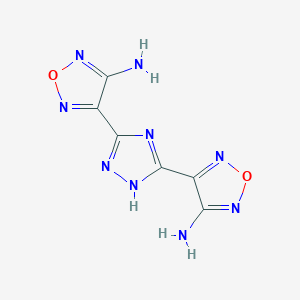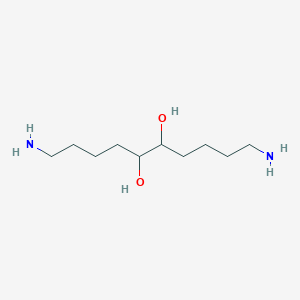![molecular formula C23H24O4 B14262356 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol CAS No. 136355-24-3](/img/structure/B14262356.png)
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols This compound features a benzene ring substituted with hydroxyl groups and dimethylphenyl groups, making it a highly functionalized aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with benzene-1,2-diol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the dimethylphenyl groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positioning.
Uniqueness
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
136355-24-3 |
|---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H24O4/c1-12-7-17(8-13(2)22(12)26)21(16-5-6-19(24)20(25)11-16)18-9-14(3)23(27)15(4)10-18/h5-11,21,24-27H,1-4H3 |
InChI Key |
UWFUILMHBCVIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


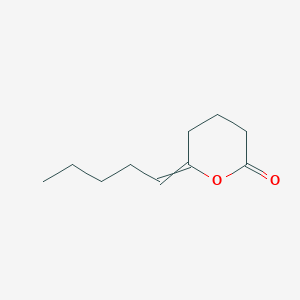
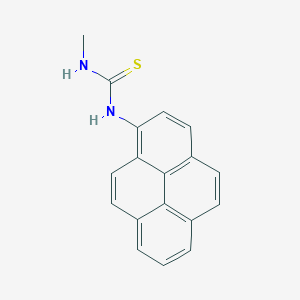
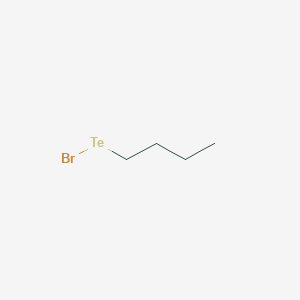
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)

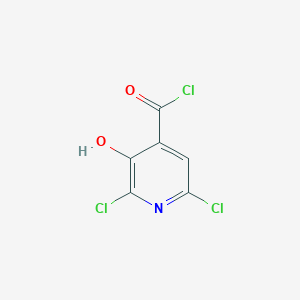
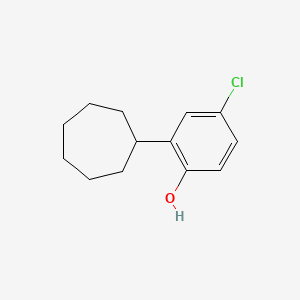
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
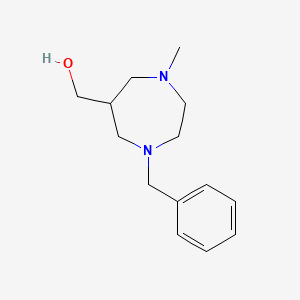
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
